

Application Notes and Protocols for Live-Cell Imaging with ATTO 465

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 465

Cat. No.: B15556038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant photostability, making it a valuable tool for various fluorescence microscopy applications.^{[1][2][3]} Derived from acriflavine, this moderately hydrophilic dye can be efficiently excited in the range of 420-465 nm.^{[1][3]} Its favorable photophysical properties, including a large Stokes shift, contribute to an improved signal-to-noise ratio, which is particularly beneficial in live-cell imaging scenarios. This document provides detailed application notes and protocols for the use of **ATTO 465** in live-cell imaging, with a focus on tracking signaling pathways and cellular dynamics.

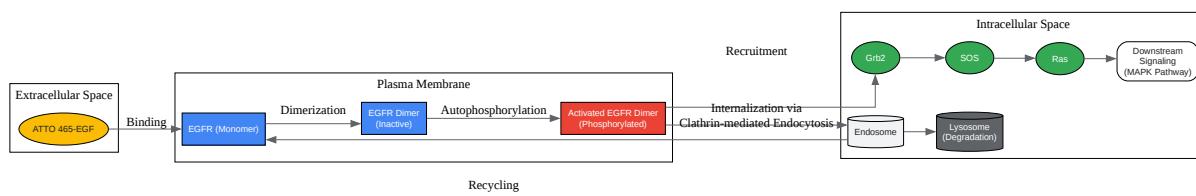
Photophysical Properties of ATTO 465

A comprehensive understanding of the photophysical properties of a fluorophore is critical for designing and executing successful fluorescence imaging experiments. The key characteristics of **ATTO 465** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	[3][4]
Emission Maximum (λ_{em})	506 nm	[4]
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1}\text{cm}^{-1}$	[3][4]
Fluorescence Quantum Yield (Φ)	75%	[5]
Fluorescence Lifetime (τ)	5.0 ns	[3][4]
Stokes Shift	53 nm	

Key Advantages of ATTO Dyes for Live-Cell Imaging

ATTO dyes, including **ATTO 465**, offer several advantages for live-cell imaging applications:


- High Photostability: ATTO dyes are designed to be more stable under prolonged irradiation compared to many common dyes, which is crucial for time-lapse imaging of dynamic cellular processes.[6]
- Reduced Background/Noise: The spectral properties of ATTO dyes can help minimize autofluorescence from cellular components, leading to a better signal-to-noise ratio.
- Improved Signal Detection: ATTO dyes generally exhibit longer fluorescence signal lifetimes compared to many autofluorescent biomolecules, which can be leveraged in time-gated imaging to further reduce background.[2]

Application: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling in Live Cells

A prominent application of fluorescently labeled ligands in live-cell imaging is the study of receptor tyrosine kinase (RTK) signaling. The Epidermal Growth Factor Receptor (EGFR) is a well-characterized RTK that, upon binding to its ligand, Epidermal Growth Factor (EGF), undergoes dimerization, autophosphorylation, and subsequent internalization through endocytosis.[7][8] This signaling cascade is a critical regulator of cell proliferation, differentiation, and survival and is often dysregulated in cancer.

By using EGF conjugated to **ATTO 465** (**ATTO 465**-EGF), researchers can visualize and quantify the dynamics of EGFR activation and trafficking in living cells in real-time.

Signaling Pathway Diagram

[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway initiated by **ATTO 465**-EGF binding.

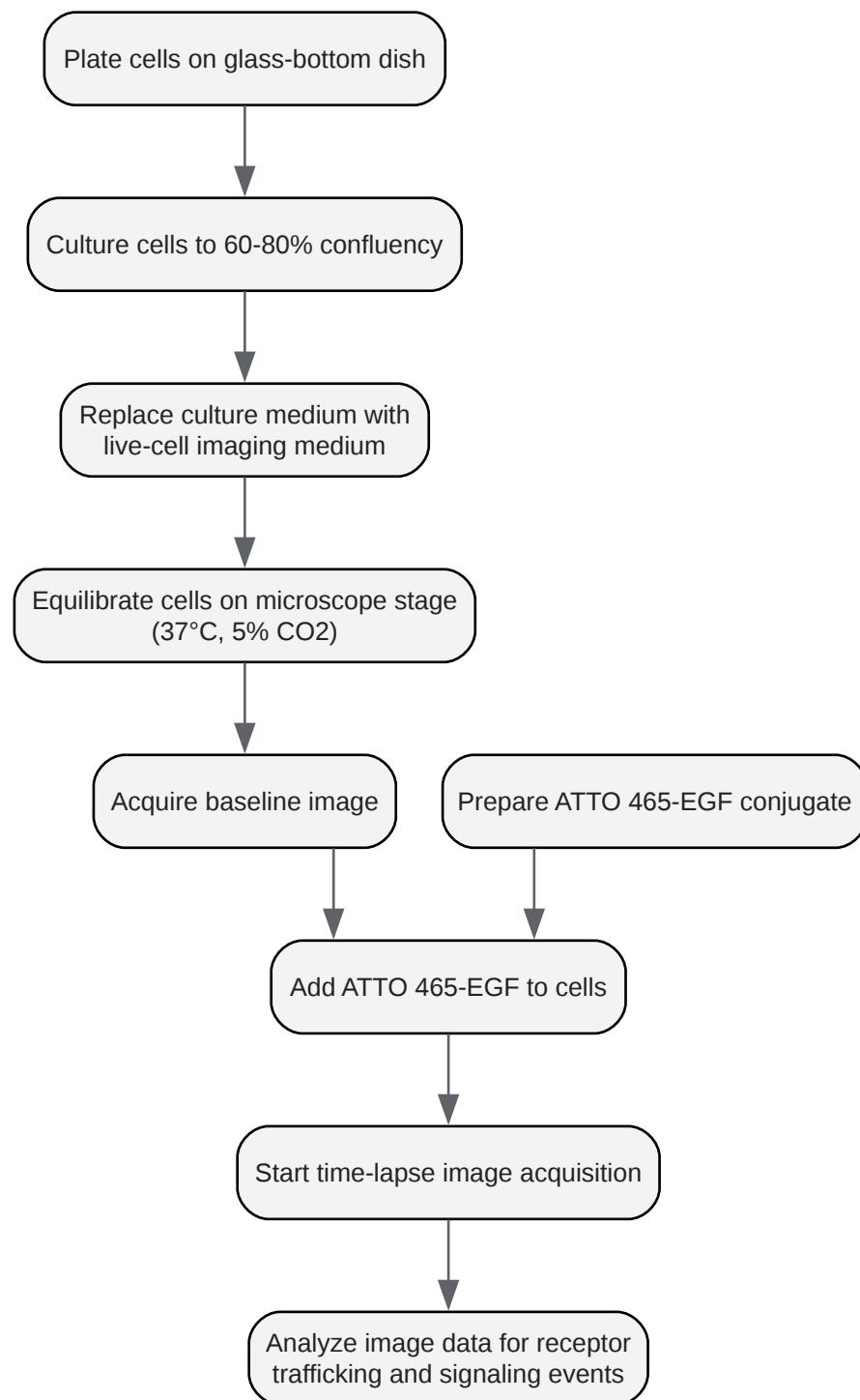
Experimental Protocols

Protocol 1: Live-Cell Imaging of EGFR Trafficking with ATTO 465-EGF

This protocol describes the use of **ATTO 465**-conjugated EGF to visualize receptor binding, internalization, and trafficking in live cells.

Materials:

- Cells expressing EGFR (e.g., HeLa or A431 cells)
- Glass-bottom imaging dishes or chamber slides
- Live-Cell Imaging Medium (e.g., phenol red-free DMEM/F-12)


- **ATTO 465**-conjugated EGF (prepared by labeling EGF with **ATTO 465** NHS ester)
- Hoechst 33342 (for nuclear counterstaining, optional)
- Confocal or widefield fluorescence microscope with environmental control (37°C, 5% CO₂)

Procedure:

- Cell Preparation:
 - Plate cells on glass-bottom dishes at a suitable density to reach 60-80% confluence on the day of imaging.
 - Culture cells in a standard incubator (37°C, 5% CO₂).
- Labeling of EGF with **ATTO 465** NHS Ester:
 - Dissolve **ATTO 465** NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL immediately before use.
 - Dissolve EGF in bicarbonate buffer (0.1 M, pH 8.3).
 - Add a molar excess of the reactive **ATTO 465** NHS ester solution to the EGF solution. A 2-fold molar excess is a good starting point.
 - Incubate the reaction for 30-60 minutes at room temperature with constant stirring.
 - Purify the **ATTO 465**-EGF conjugate using gel permeation chromatography (e.g., Sephadex G-25) to remove unreacted dye.
- Live-Cell Staining and Imaging:
 - Before imaging, replace the culture medium with pre-warmed Live-Cell Imaging Medium.
 - Place the imaging dish on the microscope stage within the environmental chamber and allow the cells to equilibrate.
 - Acquire a baseline image of the cells before adding the fluorescent ligand.

- Prepare a working solution of **ATTO 465**-EGF in pre-warmed Live-Cell Imaging Medium. The optimal concentration should be determined empirically but can range from 2 to 20 ng/mL.
- Add the **ATTO 465**-EGF working solution to the cells.
- Immediately begin acquiring time-lapse images using the appropriate filter set for **ATTO 465** (Excitation: ~450 nm, Emission: ~510 nm).
- Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.
- Acquire images at desired time intervals to observe binding to the cell surface, clustering, and subsequent internalization into endosomes.
- (Optional) After the time-lapse imaging, add Hoechst 33342 to the medium for 10-15 minutes to stain the nuclei for reference.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

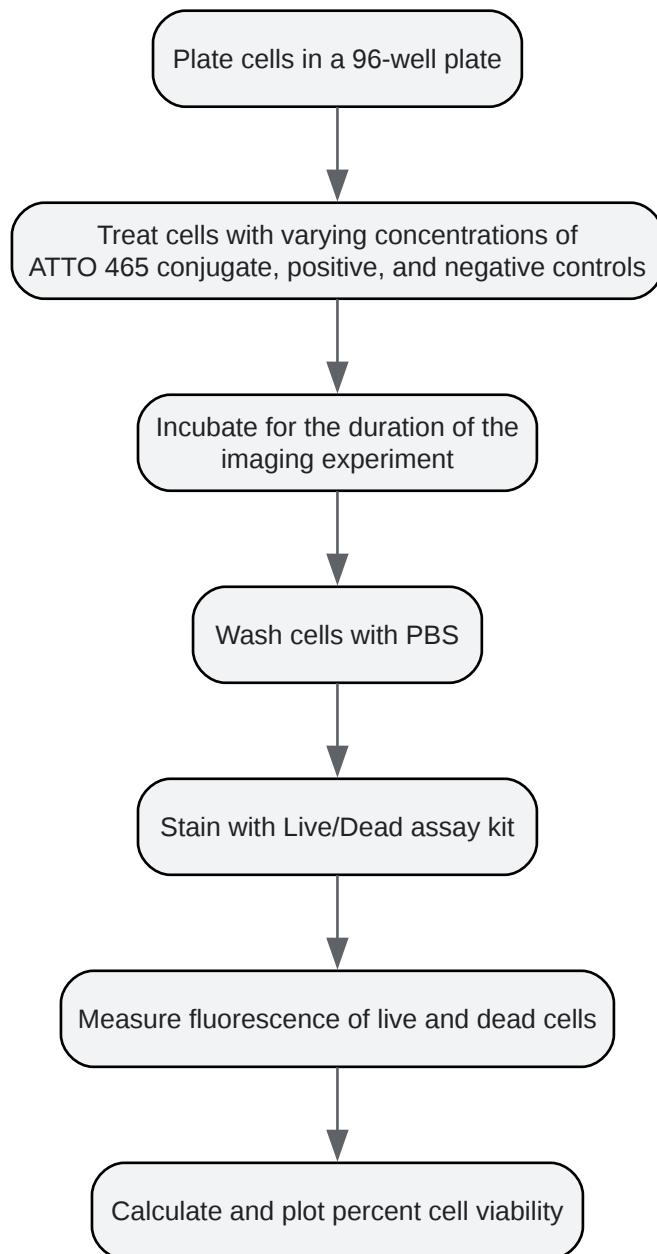
Caption: General workflow for live-cell imaging of EGFR trafficking.

Protocol 2: Cytotoxicity Assessment of ATTO 465 Conjugates

It is crucial to ensure that the fluorescent probe and the labeling process are not cytotoxic to the cells under investigation. This protocol provides a method to assess the cytotoxicity of **ATTO 465**-conjugated molecules.

Materials:

- Cells of interest
- 96-well clear-bottom black plates
- **ATTO 465**-conjugated molecule (e.g., **ATTO 465**-EGF)
- Live/Dead viability/cytotoxicity assay kit (e.g., containing Calcein AM and Ethidium Homodimer-1)
- Phosphate-buffered saline (PBS)
- Cell culture medium
- Positive control for cytotoxicity (e.g., digitonin or staurosporine)
- Fluorescence microplate reader or imaging cytometer


Procedure:

- Cell Plating:
 - Plate cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
- Treatment:
 - Prepare serial dilutions of the **ATTO 465**-conjugated molecule in cell culture medium.

- Remove the culture medium from the wells and replace it with the medium containing different concentrations of the **ATTO 465** conjugate.
- Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
- Incubate the plate for the desired duration of a typical imaging experiment (e.g., 1-4 hours) at 37°C and 5% CO₂.

- Staining:
 - Prepare the Live/Dead staining solution according to the manufacturer's instructions.
 - Wash the cells gently with PBS.
 - Add the staining solution to each well and incubate for the recommended time (typically 15-30 minutes) at room temperature, protected from light.
- Measurement:
 - Measure the fluorescence of both the live-cell (e.g., Calcein, Ex/Em ~495/515 nm) and dead-cell (e.g., Ethidium Homodimer-1, Ex/Em ~528/617 nm) indicators using a fluorescence microplate reader.
 - Alternatively, acquire images using an automated imaging system and quantify the number of live and dead cells.
- Data Analysis:
 - Calculate the percentage of viable cells for each concentration of the **ATTO 465** conjugate relative to the untreated control.
 - Plot the percentage of cell viability against the concentration of the **ATTO 465** conjugate to determine the cytotoxic potential.

Cytotoxicity Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for assessing the cytotoxicity of **ATTO 465** conjugates.

Data Presentation

The quantitative data gathered from live-cell imaging experiments with **ATTO 465** can be summarized for clear comparison.

Table 1: Photophysical Properties of ATTO 465

Parameter	Value
Excitation Maximum (nm)	453
Emission Maximum (nm)	506
Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	7.5×10^4
Fluorescence Quantum Yield	0.75
Fluorescence Lifetime (ns)	5.0

Table 2: Example Data from EGFR Trafficking Experiment

Time Point (minutes)	Average Number of Endosomes per Cell	Average Fluorescence Intensity per Endosome (A.U.)
5	15 ± 3	1200 ± 250
15	42 ± 6	1850 ± 320
30	35 ± 5	1500 ± 280
60	18 ± 4	950 ± 180

Note: The data presented in Table 2 are hypothetical and serve as an example of how to present quantitative results from a live-cell imaging experiment.

Conclusion

ATTO 465 is a robust and photostable fluorescent dye well-suited for live-cell imaging applications. Its favorable spectral properties allow for clear visualization of dynamic cellular processes with high signal-to-noise. The provided protocols for tracking EGFR signaling and assessing cytotoxicity offer a framework for researchers to utilize **ATTO 465**-conjugated probes to investigate a wide range of biological questions in living systems. Careful optimization of labeling and imaging conditions is essential to achieve high-quality, reproducible data while maintaining cell health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 5. biorxiv.org [biorxiv.org]
- 6. promega.com [promega.com]
- 7. mcb.berkeley.edu [mcb.berkeley.edu]
- 8. Live-cell fluorescence imaging reveals high stoichiometry of Grb2 binding to the EGF receptor sustained during endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Live-Cell Imaging with ATTO 465]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15556038#using-atto-465-for-live-cell-imaging\]](https://www.benchchem.com/product/b15556038#using-atto-465-for-live-cell-imaging)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com